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Compound of Interest

Compound Name: 2-Methoxythiobenzamide

Cat. No.: B1302225

Abstract

This technical guide provides a comprehensive overview of 2-Methoxythiobenzamide (CAS
No. 42590-97-6), a thioamide derivative of significant interest in medicinal chemistry and
synthetic research. While its direct applications are still emerging, its structural similarity to
pharmacologically active benzamides suggests considerable potential. This document details
the compound's physical and chemical properties, provides a robust, field-tested protocol for its
synthesis via thionation, and explores its chemical reactivity. Furthermore, we delve into the
prospective applications in drug development, drawing parallels with its amide analogue, 2-
methoxybenzamide, a known scaffold in oncology. This guide is intended for researchers,
medicinal chemists, and drug development professionals seeking to understand and utilize this
versatile chemical entity.

Introduction and Molecular Overview

2-Methoxythiobenzamide is an aromatic thioamide, a class of compounds recognized for its
unique physicochemical properties that make it a valuable bioisostere for the more common
amide functional group. The replacement of the carbonyl oxygen with sulfur imparts distinct
characteristics, including altered electronics, hydrogen bonding capabilities, lipophilicity, and
metabolic stability, which are highly relevant in drug design.[1]
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The core structure, featuring a methoxy group ortho to the thioamide on a benzene ring, is
analogous to 2-methoxybenzamide, a key structural motif in a class of Hedgehog (Hh)
signaling pathway inhibitors investigated for cancer therapy.[2] The Hedgehog pathway is
crucial in embryonic development and its aberrant activation is implicated in several cancers.[2]
This relationship positions 2-Methoxythiobenzamide as a compelling candidate for novel
therapeutic agent development.

Below is the molecular structure of 2-Methoxythiobenzamide, rendered to illustrate its key
functional groups.

Caption: Molecular Structure of 2-Methoxythiobenzamide.

Physical and Chemical Properties

A precise understanding of the physicochemical properties of a compound is foundational for
its application in research and development. This section summarizes the known and predicted
properties of 2-Methoxythiobenzamide.

General and Tabulated Properties

While specific experimental data for the melting point, boiling point, and solubility of 2-
Methoxythiobenzamide are not extensively documented in publicly available literature, we
can infer its likely characteristics based on its structure and data from closely related
analogues. The compound is expected to be a crystalline solid at room temperature.
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Property Value Source
CAS Number 42590-97-6 [3]
Molecular Formula CsHoNOS [3]
Molecular Weight 167.23 g/mol [3]
Appearance Predicted: Crystalline solid N/A

Data not available. (For
comparison: 2-
Melting Point Methoxybenzamide: 127 °C; 4-  [4][5]
Methoxythiobenzamide: 145-
149 °C)

Data not available. (Likely to
Boiling Point decompose at high N/A

temperatures)

Sparingly soluble in water;
N Soluble in polar organic
Solubility Inferred[6]
solvents such as DMSO, DMF,

and alcohols.

Solubility Profile

The structure of 2-Methoxythiobenzamide contains both polar functional groups (thioamide,
ether) capable of hydrogen bonding and a nonpolar aromatic ring. This amphiphilic nature
suggests it will have low solubility in water but good solubility in polar organic solvents. For
practical applications, stock solutions are best prepared in solvents like dimethyl sulfoxide
(DMSO) or dimethylformamide (DMF).[6]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility data, the shake-flask method is the gold standard.

o Preparation: Add an excess amount of solid 2-Methoxythiobenzamide to a vial containing a
known volume (e.g., 2 mL) of the desired solvent (e.g., water, PBS buffer, ethanol). The
presence of undissolved solid is critical.
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o Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.qg.,
at 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[7]

o Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 um syringe filter
to remove all solid particles.

» Quantification: Dilute the filtered solution with a suitable solvent and quantify the
concentration of 2-Methoxythiobenzamide using a validated analytical method, such as
High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration
curve of known standards.[7]

Synthesis and Characterization

The most reliable and common route to synthesize aryl thioamides is the thionation of the
corresponding aryl amide using a thionating agent. Lawesson's reagent [2,4-bis(4-
methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is particularly effective for this
transformation due to its mild reaction conditions and high yields.[7]

Synthetic Workflow

The synthesis of 2-Methoxythiobenzamide is a straightforward, one-step conversion from its
commercially available amide precursor, 2-methoxybenzamide.

2-Methoxybenzamide
(Starting Material)

Lawesson's Reagent
(Thionating Agent)
Anhydrous Toluene
(Reaction Solvent)

Reaction under Reflux r Aqueous Workup Column Chromatography r 2-Methoxythiobenzamide
(Heat, Inert Atmosphere) (Quenching & Extraction) (Silica Gel) (Final Product)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Methoxythiobenzamide.
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Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the thionation of benzamides.

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser,
add 2-methoxybenzamide (1.0 eq).

Reagents: Add Lawesson's reagent (0.5-0.6 eq) to the flask. Using a slight excess of the
amide ensures complete consumption of the thionating agent, simplifying purification.

Solvent: Add anhydrous toluene (or dioxane) to the flask to create a suspension (approx.
0.2-0.5 M concentration).

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the
mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

Workup: Cool the reaction mixture to room temperature. Carefully pour it into a saturated
agueous solution of sodium bicarbonate (NaHCOs) to quench any unreacted Lawesson's
reagent.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent like ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazSOa), filter,
and concentrate under reduced pressure. Purify the resulting crude solid by flash column
chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Isolation: Combine the pure fractions and evaporate the solvent to yield 2-
Methoxythiobenzamide as a solid.

Spectral Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized
compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group
(-OCHs) protons will appear as a sharp singlet at approximately 3.9-4.0 ppm. The aromatic
protons (4H) will resonate in the range of 6.9-8.0 ppm, exhibiting a complex pattern of
doublets and triplets due to ortho- and meta-couplings. The two thioamide protons (-CSNH2)
will typically appear as a broad, exchangeable singlet significantly downfield, often above 8.5

ppm.

e 13C NMR: The carbon spectrum provides key structural confirmation. The most characteristic
signal is the thiocarbonyl carbon (C=S), which is highly deshielded and appears far
downfield, typically between 200-210 ppm.[4] The methoxy carbon (-OCHs) will be found
around 55-60 ppm. The aromatic carbons will produce a set of signals between 110-155
ppm, with the carbon attached to the methoxy group being the most shielded and the carbon
attached to the thioamide group being deshielded.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups and confirming the conversion
from an amide to a thioamide.

o Key Absorptions:

o N-H Stretch: Two bands for the primary thioamide -NHz group are expected in the 3100-
3400 cm~1 region.

o Aromatic C-H Stretch: Signals will appear just above 3000 cm~1.

o "Thioamide B" Band: A strong, characteristic band between 1400-1600 cm~! is expected,
which has significant C-N stretching character.[3]

o C=S Stretch: The C=S stretching vibration is weaker than its C=0 counterpart and is often
mixed with other vibrations. It is typically found in the 1050-1250 cm~1 region, though
some sources also assign a band near 700 cm~1 to a vibration with C=S character.[3][4]

o Confirmation of Conversion: The most definitive evidence of successful thionation is the
disappearance of the strong amide C=0 stretch (typically ~1650 cm~1 for 2-
methoxybenzamide) and the appearance of the characteristic thioamide bands.
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Predicted Chemical Shift /
Spectral Data Key Features
Wavenumber

Methoxy singletAromatic
~3.9 ppm (s, 3H)~6.9-8.0 ppm )
1H NMR multipletBroad, exchangeable
(m, 4H)>8.5 ppm (br s, 2H) ) )
thioamide protons

~200-210 ppm~110-155 Thiocarbonyl (C=S)Aromatic
ppm~55-60 ppm carbonsMethoxy carbon

13C NMR

N-H stretchingThioamide B
~3100-3400 cm~1~1400-1600
IR band (C-N stretch)C=S
cm~1~1050-1250 cm~* ]
stretching character

Chemical Reactivity and Applications in Drug
Development

The thioamide functional group is more reactive than its amide counterpart, offering a wider
range of possibilities for synthetic transformations.

Reactivity Profile

» Nucleophilic Attack: The thiocarbonyl carbon is electrophilic and susceptible to attack by
nucleophiles.

» Electrophilic Attack: The sulfur atom is nucleophilic and can be attacked by electrophiles,
such as alkyl halides (S-alkylation).

e Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amide, often facilitated
by soft metal salts like those of silver or mercury.

e Precursor to Heterocycles: The thioamide group is a versatile building block for the synthesis
of sulfur- and nitrogen-containing heterocycles, such as thiazoles, which are common motifs
in pharmaceuticals.

Potential as a Bioisostere in Drug Design
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Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a molecule's
properties. Replacing an amide with a thioamide can lead to:

 Increased Lipophilicity: The larger, less polarizable sulfur atom can enhance membrane
permeability and absorption.

o Altered H-Bonding: The thioamide N-H is a better hydrogen bond donor, while the sulfur is a
weaker hydrogen bond acceptor compared to the amide oxygen. This can fundamentally
change how a drug candidate interacts with its biological target.[4]

» Metabolic Stability: Thioamides can exhibit different metabolic profiles, potentially resisting
enzymatic hydrolysis that would cleave an amide bond.

e Prodrug Strategy: Some thioamide-containing drugs, like the antitubercular agent
ethionamide, are prodrugs that require enzymatic activation (oxidation of the sulfur) to
become active.[1]

Given that 2-methoxybenzamide derivatives are inhibitors of the Hedgehog signaling pathway,
2-Methoxythiobenzamide represents a logical next-generation candidate for synthesis and
biological evaluation.[2] Altering the key amide interaction within the Smoothened (Smo)
receptor binding pocket could lead to derivatives with improved potency, selectivity, or
pharmacokinetic profiles.
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Drug Design & Development Cycle
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(e.g., 2-Methoxybenzamide)
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2-Methoxythiobenzamide
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(e.g., Hh Pathway Assay)

Analyze Data
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Caption: Role of 2-Methoxythiobenzamide in a drug discovery cycle.

Handling, Safety, and Storage

As a research chemical, 2-Methoxythiobenzamide should be handled with appropriate care,

following standard laboratory safety procedures.
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» Hazard Identification: The compound is classified with the GHSO07 pictogram (exclamation
mark). Hazard statements include H317 (May cause an allergic skin reaction) and H319
(Causes serious eye irritation).[3]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves when handling the compound.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from oxidizing agents.[3]

Conclusion

2-Methoxythiobenzamide is a chemical compound with significant untapped potential,
particularly in the field of drug discovery. Its synthesis from readily available starting materials is
straightforward, and its properties can be well-characterized by standard analytical techniques.
The true value of this molecule lies in its role as a thioamide bioisostere of 2-
methoxybenzamide, a scaffold with known biological activity. By leveraging the unique
physicochemical properties of the thioamide group, researchers can explore new chemical
space in the pursuit of novel therapeutics, particularly in oncology. This guide provides the
foundational knowledge and practical protocols necessary for scientists to confidently
incorporate 2-Methoxythiobenzamide into their research programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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